molecular formula C31H23FN6O2S3 B15011815 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide CAS No. 312277-90-0

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide

Cat. No.: B15011815
CAS No.: 312277-90-0
M. Wt: 626.8 g/mol
InChI Key: IHPIPGSCZKURSG-UHFFFAOYSA-N
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Description

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide is a complex organic compound that features multiple functional groups, including triazole, benzothiazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide can be approached through a multi-step process involving the formation of each functional group followed by their assembly into the final product. Key steps may include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Synthesis of the Benzothiazole Moiety: Typically involves the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Coupling Reactions: The triazole and benzothiazole intermediates can be linked via sulfanyl bridges using thiol-based coupling reagents.

    Acetamide Formation:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or benzothiazole rings, potentially altering their electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups may yield sulfoxides, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

The compound’s structural features suggest potential biological activity. It may be investigated for its interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its unique structure may offer advantages in terms of binding affinity and selectivity for specific biological targets.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(benzothiazol-6-yl)acetamide]
  • **2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(2-fluorophenyl)acetamide]

Uniqueness

The presence of both the triazole and benzothiazole moieties, along with the fluorophenyl group, distinguishes this compound from its analogs. These structural features may confer unique properties, such as enhanced binding affinity or selectivity for specific biological targets.

Properties

CAS No.

312277-90-0

Molecular Formula

C31H23FN6O2S3

Molecular Weight

626.8 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C31H23FN6O2S3/c32-23-13-7-8-14-24(23)34-28(40)19-42-31-35-25-16-15-21(17-26(25)43-31)33-27(39)18-41-30-37-36-29(20-9-3-1-4-10-20)38(30)22-11-5-2-6-12-22/h1-17H,18-19H2,(H,33,39)(H,34,40)

InChI Key

IHPIPGSCZKURSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)N=C(S5)SCC(=O)NC6=CC=CC=C6F

Origin of Product

United States

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